Benzoyl-Phe-Ala-Arg
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoyl-Phe-Ala-Arg can be synthesized through solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The synthesis typically starts with the attachment of the C-terminal amino acid (Arg) to the resin, followed by the stepwise addition of Ala, Phe, and Benzoyl groups . Each amino acid is protected by a temporary protecting group, which is removed before the next amino acid is added .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield . The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Benzoyl-Phe-Ala-Arg undergoes various chemical reactions, including:
Substitution: The benzoyl group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) under elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Substitution: Reagents like nucleophiles (e.g., amines or thiols) can be used under appropriate conditions.
Major Products Formed
Hydrolysis: The major products are the individual amino acids - benzoyl, phenylalanine, alanine, and arginine.
Oxidation: Oxidized derivatives of phenylalanine.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
Benzoyl-Phe-Ala-Arg has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study protease activity.
Biology: Employed in cell culture studies to investigate cellular processes and protein interactions.
Medicine: Utilized in drug development and screening for potential therapeutic agents.
Industry: Applied in the production of bioactive peptides and as a standard in analytical techniques.
Mechanism of Action
Benzoyl-Phe-Ala-Arg exerts its effects primarily through interactions with proteases, enzymes that cleave peptide bonds . The compound serves as a substrate for these enzymes, allowing researchers to study the enzyme’s activity and specificity . The molecular targets include serine proteases, which recognize and cleave the peptide bond between specific amino acids . The pathways involved in these interactions are crucial for understanding various biological processes and developing therapeutic interventions .
Comparison with Similar Compounds
Similar Compounds
Benzoyl-Phe-Arg: Another peptide with similar applications in enzymatic assays.
Benzoyl-Phe-Val-Arg: Used as a substrate in protease studies.
Benzoyl-Pro-Phe-Arg: Employed in biochemical research for studying protease activity.
Uniqueness
Benzoyl-Phe-Ala-Arg is unique due to its specific sequence and the presence of the alanine residue, which can influence its interaction with proteases and other biological molecules . This uniqueness makes it a valuable tool in research for studying enzyme specificity and developing new therapeutic agents .
Properties
Molecular Formula |
C25H32N6O5 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C25H32N6O5/c1-16(21(32)30-19(24(35)36)13-8-14-28-25(26)27)29-23(34)20(15-17-9-4-2-5-10-17)31-22(33)18-11-6-3-7-12-18/h2-7,9-12,16,19-20H,8,13-15H2,1H3,(H,29,34)(H,30,32)(H,31,33)(H,35,36)(H4,26,27,28)/t16-,19-,20-/m0/s1 |
InChI Key |
XGWTUEFDMPAYSH-VDGAXYAQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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